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Introduction
(5-bromo-2-ethoxyphenyl)boronic acid, with the confirmed IUPAC name (5-bromo-2-

ethoxyphenyl)boronic acid[1], is a substituted arylboronic acid that serves as a crucial building

block in synthetic organic chemistry. Its utility is most pronounced in the realm of palladium-

catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of

modern drug discovery and materials science.[1][2][3][4][5] This technical guide provides a

comprehensive overview of its chemical properties, a detailed synthesis protocol, its primary

application in Suzuki-Miyaura coupling, and a discussion of its potential, though currently

underexplored, biological significance.

Physicochemical Properties
A summary of the key computed physicochemical properties of (5-bromo-2-

ethoxyphenyl)boronic acid is presented in the table below. These properties are essential for

understanding its reactivity, solubility, and handling characteristics in a laboratory setting.
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Property Value Source

IUPAC Name
(5-bromo-2-

ethoxyphenyl)boronic acid
PubChem[1]

Molecular Formula C8H10BBrO3 PubChem[1]

Molecular Weight 244.88 g/mol PubChem[1]

CAS Number 352525-82-7 PubChem[1]

Canonical SMILES
CCOC1=C(C=C(C=C1)Br)B(O

)O
PubChem[1]

InChI Key
PMWQJPWDAQROND-

UHFFFAOYSA-N
PubChem[1]

Synthesis of (5-bromo-2-ethoxyphenyl)boronic acid:
A Detailed Experimental Protocol
While a specific, peer-reviewed synthesis protocol for (5-bromo-2-ethoxyphenyl)boronic acid is

not readily available in the searched literature, a standard and widely applicable method for the

synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent

with a trialkyl borate, followed by acidic hydrolysis.[6][7][8] The following is a representative

protocol adapted from general procedures for similar substituted bromophenylboronic acids.

Reaction Scheme:
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Step 1: Lithiation

Step 2: Borylation

Step 3: Hydrolysis

1-Bromo-4-ethoxybenzene

(5-Bromo-2-ethoxyphenyl)lithium
THF, -78 °C

n-Butyllithium
(n-BuLi)

Boronate ester intermediateTriisopropyl borate

(5-bromo-2-ethoxyphenyl)boronic acidAqueous Acid (e.g., HCl)

Click to download full resolution via product page

Figure 1. Synthetic pathway for (5-bromo-2-ethoxyphenyl)boronic acid.

Materials:

1-Bromo-4-ethoxybenzene

Anhydrous tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Triisopropyl borate

Hydrochloric acid (HCl), aqueous solution

Diethyl ether or Ethyl acetate
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 1-

bromo-4-ethoxybenzene (1.0 equivalent) dissolved in anhydrous THF.

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1

equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature

below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at

-78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred

overnight.

Hydrolysis (Work-up): The reaction is quenched by the slow addition of an aqueous solution

of hydrochloric acid (e.g., 1 M HCl) at 0 °C. The mixture is stirred for 1 hour at room

temperature.

Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate

(3 x volume of aqueous layer). The combined organic layers are washed with water and then

with brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or

sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the

crude product.

Purification: The crude (5-bromo-2-ethoxyphenyl)boronic acid can be purified by

recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) or by

column chromatography on silica gel.
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Application in Suzuki-Miyaura Cross-Coupling
Reactions
The primary utility of (5-bromo-2-ethoxyphenyl)boronic acid lies in its role as a nucleophilic

partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-

forming reaction enables the synthesis of a wide array of biaryl and substituted aromatic

compounds, which are prevalent motifs in pharmaceuticals and functional materials.[2][3][4]

General Experimental Protocol for Suzuki-Miyaura Coupling:

Reactants & Catalyst

(5-bromo-2-ethoxyphenyl)boronic acid

Reaction Mixture

Aryl/Vinyl Halide or Triflate Palladium Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., K₂CO₃, Cs₂CO₃)

Solvent
(e.g., Dioxane/Water, Toluene)

Heating
(e.g., 80-110 °C)

Coupled Product

Work-up and Purification

Pure Biaryl Product

Click to download full resolution via product page
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Figure 2. General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

(5-bromo-2-ethoxyphenyl)boronic acid (1.0 - 1.5 equivalents)

Aryl or vinyl halide/triflate (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Argon or Nitrogen gas

Procedure:

Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a condenser and a

magnetic stir bar, add (5-bromo-2-ethoxyphenyl)boronic acid, the aryl/vinyl halide or triflate,

the palladium catalyst, and the base.

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen)

several times.

Solvent Addition: Degassed solvent is added to the flask via syringe.

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C)

and stirred until the starting material is consumed, as monitored by thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with

water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic

extracts are washed with brine, dried over an anhydrous drying agent, and concentrated

under reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel or by

recrystallization to afford the pure coupled product.
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Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity

or the modulation of signaling pathways by (5-bromo-2-ethoxyphenyl)boronic acid. However,

the broader class of boronic acids has garnered significant attention in medicinal chemistry.[9]

Boronic acids can form reversible covalent bonds with diols, a functionality present in many

biological molecules such as sugars and glycoproteins. This property has been exploited in the

design of sensors and drug delivery systems.[10]

Furthermore, several boronic acid-containing compounds have been developed as potent

enzyme inhibitors. For instance, Bortezomib, a dipeptidyl boronic acid, is an FDA-approved

proteasome inhibitor for treating multiple myeloma.[6] The boronic acid moiety in these drugs

often interacts with the active site of enzymes.

Given the structural motifs of (5-bromo-2-ethoxyphenyl)boronic acid, it is plausible that it or its

derivatives could be investigated for various biological activities. The presence of the bromo

and ethoxy groups on the phenyl ring can influence its lipophilicity, electronic properties, and

potential interactions with biological targets. Future research may explore its potential as an

intermediate in the synthesis of novel bioactive compounds or as a pharmacophore itself.

Conclusion
(5-bromo-2-ethoxyphenyl)boronic acid is a valuable and versatile reagent in organic synthesis,

primarily employed in the construction of complex molecular architectures through Suzuki-

Miyaura cross-coupling reactions. While its direct biological activities have not been extensively

reported, the broader significance of boronic acids in medicinal chemistry suggests that this

compound and its derivatives hold potential for future drug discovery and development efforts.

The experimental protocols provided herein offer a practical guide for its synthesis and

application, serving as a foundational resource for researchers in the chemical and

pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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